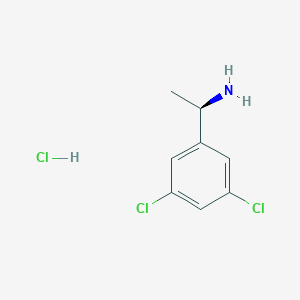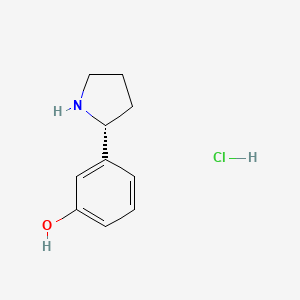![molecular formula C11H17N3O4 B6295264 (2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 2165612-79-1](/img/structure/B6295264.png)
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, or (2S)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid, is a compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazole, a heterocyclic aromatic compound that is made up of five carbon atoms and two nitrogen atoms. It is a versatile compound that can be used as a building block for many different molecules and has been studied for its potential applications in various fields, including medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid has been studied for its potential applications in various fields of scientific research, including medicinal chemistry and drug design. In medicinal chemistry, this compound has been studied for its potential use as a building block for the synthesis of various drug-like molecules. In drug design, this compound has been studied for its ability to bind to specific targets, such as enzymes and receptors, as well as its potential to modulate the activity of these targets.
Wirkmechanismus
The mechanism of action of ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid is not yet fully understood. However, it is thought that this compound binds to specific targets, such as enzymes and receptors, and modulates their activity. This binding and modulation of activity is thought to be mediated by the presence of the pyrazole ring, which is able to form hydrogen bonds with the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid are not yet fully understood. However, it is thought that this compound has the potential to modulate the activity of enzymes and receptors, which could lead to various effects on the biochemical and physiological processes of the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid in laboratory experiments include its availability and its ability to form hydrogen bonds with target molecules. The limitations of using this compound in laboratory experiments include its potential to cause side effects, such as nausea, dizziness, and headaches, as well as its potential to interact with other drugs.
Zukünftige Richtungen
There are several potential future directions for research on ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid. These include further investigation into its mechanism of action, its potential applications in medicinal chemistry and drug design, its potential side effects, and its potential interactions with other drugs. Additionally, further research could be conducted into the potential applications of this compound in other fields, such as biochemistry and biotechnology. Finally, further research could be conducted into the synthesis of this compound and its derivatives.
Synthesemethoden
The synthesis of ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid can be achieved through a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole with tert-butyl chloroformate to form the intermediate ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}chloroformate. This intermediate can then be reacted with acetic acid to yield ((2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)-2-{[(t-Boc)amino]pyrazol-4-yl}acetic acid.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)


![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)
